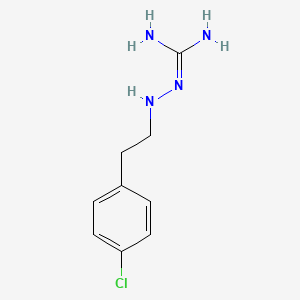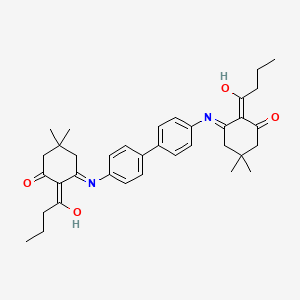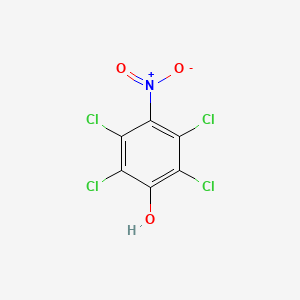
4-Nitro-2,3,5,6-tetrachlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2,3,5,6-tetrachlorophenol is a chlorinated phenolic compound with the molecular formula C6HCl4NO3. It is known for its high stability and resistance to degradation, making it a persistent environmental pollutant. This compound is often used in various industrial applications, including as a pesticide and a wood preservative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,3,5,6-tetrachlorophenol typically involves the nitration of 2,3,5,6-tetrachlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Amino-tetrachlorophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Wirkmechanismus
The mechanism of action of 4-Nitro-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular macromolecules. It can also interfere with enzymatic activities by binding to active sites or altering protein structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
- 2,4,5-Trichlorophenol
Uniqueness
4-Nitro-2,3,5,6-tetrachlorophenol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other chlorophenols. The presence of the nitro group enhances its oxidative potential and toxicity, making it a compound of interest in environmental and toxicological studies.
Eigenschaften
CAS-Nummer |
4824-72-0 |
|---|---|
Molekularformel |
C6HCl4NO3 |
Molekulargewicht |
276.9 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-nitrophenol |
InChI |
InChI=1S/C6HCl4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H |
InChI-Schlüssel |
KTOJSFDUFPFOBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


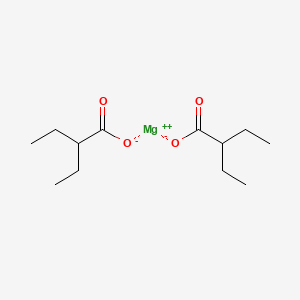
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
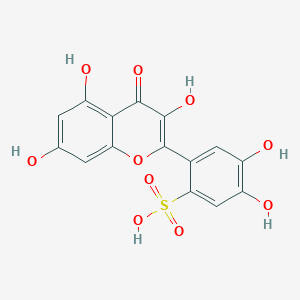
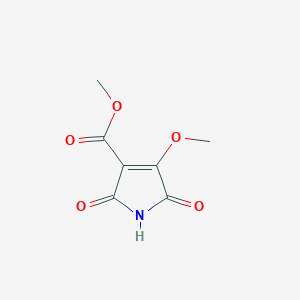
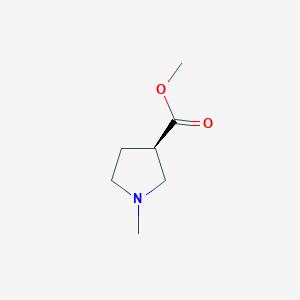
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
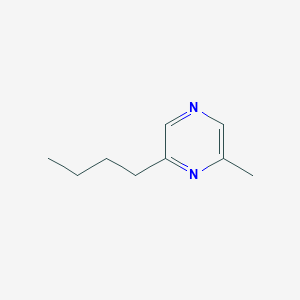
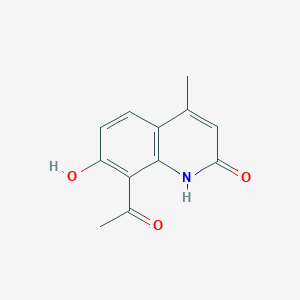
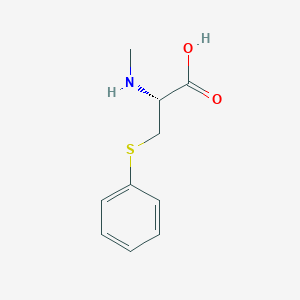
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)
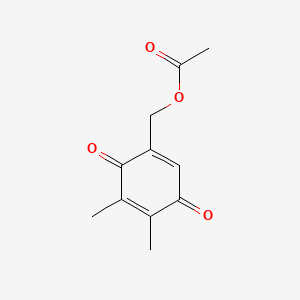
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
